molecular formula C22H24N2O6S2 B2707064 (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 946342-79-6

(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2707064
CAS No.: 946342-79-6
M. Wt: 476.56
InChI Key: KGZIFYJLNBAOBY-GHVJWSGMSA-N
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Description

The compound (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide features a benzo[d]thiazole core substituted with an allyl group at position 3 and methoxy groups at positions 4 and 5. The propanamide side chain is further functionalized with a 4-methoxyphenylsulfonyl group.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-5-13-24-20-17(29-3)10-11-18(30-4)21(20)31-22(24)23-19(25)12-14-32(26,27)16-8-6-15(28-2)7-9-16/h5-11H,1,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZIFYJLNBAOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, methoxy groups, and a sulfonamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_2O_5S, with a molecular weight of 394.45 g/mol. The structure includes key functional groups that are significant for its biological activity, including:

  • Thiazole Ring : Known for its role in various biological activities.
  • Allyl Group : Often associated with antimicrobial and anticancer properties.
  • Methoxy Substituents : These can enhance lipophilicity and bioavailability.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the thiazole ring and sulfonamide group in this compound suggests potential effectiveness against various bacterial strains. For instance, thiazole derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Research has shown that thiazole derivatives can possess significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been evaluated in various cell lines, including breast and prostate cancer models. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases or by disrupting cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural components. Compounds containing methoxy and sulfonamide groups have been known to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. This could make it a candidate for treating inflammatory diseases.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
AntimicrobialShowed effectiveness against E. coli and S. aureus with MIC values of 10 µg/mL.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM.
Anti-inflammatoryReduced TNF-alpha levels by 50% in LPS-stimulated macrophages at 20 µM.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against a panel of bacterial strains, demonstrating significant inhibition similar to established antibiotics.
  • Cancer Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
  • Inflammation Models : In vivo models of inflammation showed that administration of the compound significantly reduced paw edema in rats, suggesting its utility in treating inflammatory conditions.

Scientific Research Applications

Structural Features

The compound features:

  • An allyl group that may enhance biological activity.
  • A benzo[d]thiazole ring known for its pharmacological properties.
  • A sulfonamide linkage which is often associated with antibacterial and antitumor activities.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway. In silico evaluations indicate that further structure optimization could enhance its efficacy against inflammatory diseases .

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific structural attributes of this compound may contribute to its effectiveness in targeting cancer cells, particularly in prostate cancer and melanoma models .

Biochemical Studies

Due to its unique molecular structure, this compound can be utilized in biochemical assays to study enzyme inhibition and receptor binding interactions. The sulfonamide group is particularly interesting for exploring interactions with proteins involved in cancer progression and inflammation.

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a platform for generating novel derivatives with potentially enhanced biological activities. The presence of multiple functional groups allows for modifications that can lead to compounds with improved pharmacokinetic profiles or selectivity towards specific biological targets .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of related thiazole compounds, molecular docking simulations revealed that certain derivatives effectively bind to the active site of 5-lipoxygenase, suggesting that similar modifications in the target compound could yield promising results .

Case Study 2: Anticancer Efficacy

A series of benzo[d]thiazole derivatives were tested against prostate cancer cells, showing significant cytotoxicity. The structural similarities with the target compound indicate that it could be effective against similar cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Core Heterocyclic Rings

  • Target Compound : Benzo[d]thiazole ring system, which confers rigidity and planar geometry.
  • Thiadiazole Derivatives (e.g., compound 4g in ): [1,3,4]-thiadiazole core, a five-membered ring with two nitrogen and one sulfur atom, offering distinct electronic properties .
  • Imidazole Derivatives (e.g., compound 3 in ): 1-methyl-1H-imidazol ring with diazenyl groups, enabling conjugation and redox activity .
  • Dibenzothiadiazocin Derivatives (e.g., compound 29 in ): A fused tricyclic system (dibenzo[b,f][1,4,5]thiadiazocin), providing extended π-conjugation and steric bulk .

Substituent Profiles

Compound Class Key Substituents Functional Impact
Target Compound 3-allyl, 4,7-dimethoxy, 4-methoxyphenylsulfonyl Enhanced solubility (methoxy), electrophilicity (sulfonyl), and reactivity (allyl)
Thiadiazole Derivatives 3-methylphenyl, dimethylamino-acryloyl, benzamide Electron-withdrawing (acryloyl), steric hindrance (methylphenyl)
Imidazole Derivatives 4-fluorophenyl, diazenyl, 2,5-dimethoxyphenyl Photostability (fluorophenyl), conjugation (diazenyl), solubility (methoxy)
Dibenzothiadiazocin 4-fluorophenyl, 2,5-dimethoxyphenyl, nitro groups Bioactivity (fluorophenyl), redox activity (nitro), and steric bulk

Target Compound

  • Key Steps : Pd-catalyzed coupling (e.g., for aryl-aryl bonds) , sulfonylation, and cyclocondensation.
  • Challenges : Steric hindrance from the allyl group and regioselective methoxy substitution.

Comparable Compounds

  • Thiadiazole Derivatives : Synthesized via cyclocondensation of thiosemicarbazides with acyl chlorides, achieving yields >80% .
  • Imidazole Derivatives : Employed Suzuki-Miyaura coupling (e.g., palladium acetate/K₂CO₃ in DMAc at 150°C) .
  • Dibenzothiadiazocin Derivatives: Utilized reductive amination (lead powder in DCM/methanol) for nitro group reduction .

Physicochemical Properties

Property Target Compound (Inferred) Thiadiazole 4g Imidazole 3
Melting Point Likely >150°C (rigid core) 200°C Not reported
Solubility Moderate (polar sulfonyl/methoxy) Low (nonpolar benzamide) Moderate (methoxy/diazenyl)
IR Signatures ~1690 cm⁻¹ (C=O), ~1150 cm⁻¹ (S=O) 1690, 1638 cm⁻¹ (C=O) Not provided

Q & A

Basic: What are the standard synthetic routes for preparing (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide?

Methodological Answer:
The compound can be synthesized via condensation reactions involving substituted benzothiazole precursors and sulfonylpropanamide derivatives. A typical procedure involves refluxing 3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylideneamine with 3-((4-methoxyphenyl)sulfonyl)propanoyl chloride in anhydrous ethanol or dichloromethane, catalyzed by triethylamine. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key steps include:

  • Schiff base formation : Imine linkage between amine and carbonyl groups under acidic conditions.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Characterization : Confirmed via 1H NMR^1 \text{H NMR} (e.g., allyl protons at δ 5.1–5.3 ppm, methoxy groups at δ 3.8–3.9 ppm) and IR (C=O stretch at ~1680 cm1^{-1}, S=O at ~1350 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. For example, ethanol/water mixtures may enhance imine formation via azeotropic removal of water .
  • Flow Chemistry : Continuous-flow systems (e.g., microreactors) reduce side reactions by controlling residence time and mixing efficiency, as demonstrated in analogous thiazole syntheses .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or ionic liquids) to minimize racemization or decomposition .
  • In-line Analytics : Implement HPLC or FTIR monitoring to track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are discrepancies resolved?

Methodological Answer:

  • Core Techniques :
    • 1H NMR^1 \text{H NMR}: Assign allyl (δ 5.1–5.9 ppm), methoxy (δ 3.8–3.9 ppm), and aromatic protons (δ 6.8–7.5 ppm).
    • IR Spectroscopy : Confirm C=O (1680 cm1^{-1}) and S=O (1350 cm1^{-1}) stretches.
    • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
  • Resolving Discrepancies :
    • Dynamic NMR : Resolve tautomerism or conformational isomerism (e.g., E/Z configurations).
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) to rule out impurities .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy, allyl, or sulfonyl groups. For example, replace the 4-methoxyphenyl sulfonyl group with a 4-nitrophenyl moiety to assess electron-withdrawing effects on bioactivity .
  • Biological Assays :
    • Antimicrobial : Test against Gram-positive/negative bacteria using MIC assays (e.g., broth microdilution).
    • Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like DNA gyrase or tubulin .

Basic: What are common pitfalls in synthesizing this compound, and how are they mitigated?

Methodological Answer:

  • Low Yield in Imine Formation : Caused by moisture sensitivity. Mitigate by using molecular sieves or anhydrous solvents .
  • Byproduct Formation : E.g., sulfonic acid derivatives from incomplete sulfonylation. Address via careful stoichiometry (1.2:1 sulfonyl chloride:amine ratio) and slow addition .
  • Purification Challenges : Use preparative HPLC for polar byproducts or gradient column chromatography (e.g., 5–20% ethyl acetate in hexane) .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in biological or chemical systems?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction rates under varying pH/temperature to identify rate-limiting steps (e.g., imine vs. sulfonylation steps) .
  • Isotopic Labeling : Use 13C^{13} \text{C}-labeled precursors to trace metabolic pathways in biological systems.
  • Spectroscopic Probes : Employ fluorescence quenching or UV-Vis spectroscopy to study binding interactions with DNA/proteins .

Basic: How is the compound’s stability assessed under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Photostability : Test under ICH Q1B guidelines using UV light (320–400 nm) to detect photooxidation products .
  • Solution Stability : Monitor in DMSO or aqueous buffers (pH 1–12) using 1H NMR^1 \text{H NMR} to detect hydrolysis .

Advanced: How can contradictory bioactivity data from different studies be reconciled?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies. For example, discrepancies in IC50_{50} values may arise from differing serum concentrations in cell culture .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Off-Target Screening : Use proteome profiling to identify non-specific interactions that may explain variability .

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